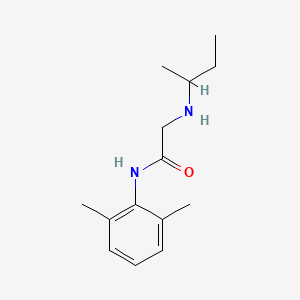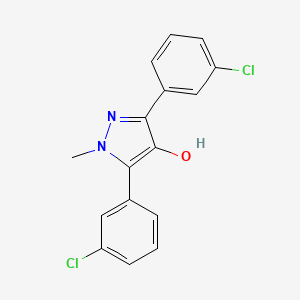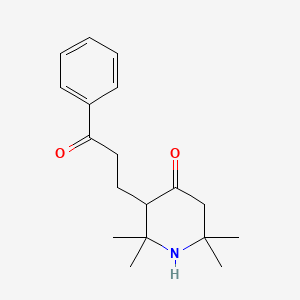
Ethyl 2-azidobut-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-azidobut-2-enoate is an organic compound that belongs to the class of azido esters It is characterized by the presence of an azido group (-N₃) attached to a butenoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl 2-azidobut-2-enoate can be synthesized through the alkylation of enolate ions. The process involves the reaction of an enolate ion with an alkyl halide under specific conditions. The enolate ion is typically generated from the corresponding ester using a strong base such as sodium ethoxide in ethanol .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale alkylation reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 2-azidobut-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles under suitable conditions.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, forming triazoles and other heterocyclic compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Cycloaddition Reactions:
Major Products Formed:
Substitution Reactions: The major products are substituted butenoates with various functional groups replacing the azido group.
Cycloaddition Reactions: The major products are triazole derivatives, which are valuable intermediates in pharmaceutical and materials chemistry.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-azidobut-2-enoate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of ethyl 2-azidobut-2-enoate involves its reactivity with nucleophiles and its participation in cycloaddition reactions. The azido group is highly reactive and can undergo nucleophilic substitution or cycloaddition, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or alkyne used .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-butenoate: Lacks the azido group and is less reactive in cycloaddition reactions.
Ethyl 2-azidopropanoate: Similar structure but with a shorter carbon chain, leading to different reactivity and applications.
Uniqueness: Ethyl 2-azidobut-2-enoate is unique due to the presence of both an azido group and a butenoate ester, which confer distinct reactivity and versatility in chemical synthesis. Its ability to participate in “click chemistry” and form stable triazole linkages makes it particularly valuable in various research and industrial applications .
Eigenschaften
CAS-Nummer |
61013-57-8 |
|---|---|
Molekularformel |
C6H9N3O2 |
Molekulargewicht |
155.15 g/mol |
IUPAC-Name |
ethyl 2-azidobut-2-enoate |
InChI |
InChI=1S/C6H9N3O2/c1-3-5(8-9-7)6(10)11-4-2/h3H,4H2,1-2H3 |
InChI-Schlüssel |
WXLJDOAOXGMLCO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=CC)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(2-Phenyl-1,3-dioxolan-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14610506.png)

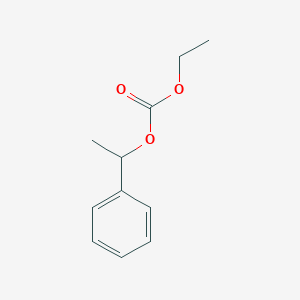
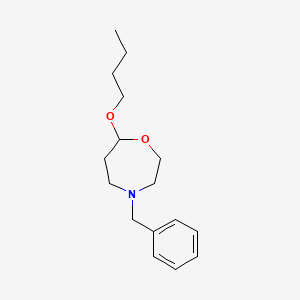
![7,7-Bis(phenylsulfanyl)bicyclo[4.1.0]heptane](/img/structure/B14610529.png)


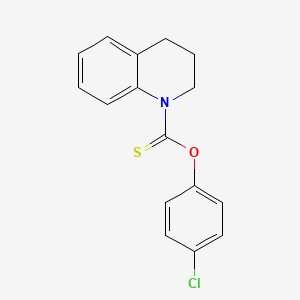
![Benzene, 1,1'-[heptylidenebis(seleno)]bis-](/img/structure/B14610558.png)
